Conotoxin GV

Descripción general

Descripción

Es un antagonista potente y específico del receptor de N-metil-D-aspartato (NMDAR), lo que lo hace único entre los péptidos de origen natural . Conantokin-G ha demostrado tener potencial como agente neuroprotector en diversas afecciones neurológicas, incluyendo lesión cerebral isquémica y excitotoxica, apoptosis neuronal, dolor, epilepsia, y como herramienta de investigación en la adicción a las drogas y la enfermedad de Alzheimer .

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Pain Management

Conotoxin GV has shown significant promise in the field of analgesia. Its ability to block N-type calcium channels directly impacts pain transmission pathways. Research indicates that it can effectively reduce nociceptive signaling in various animal models:

- Chronic Pain Models: Studies have demonstrated that administration of this compound results in substantial analgesic effects in models of chronic inflammatory pain and neuropathic pain .

- Mechanism of Action: By inhibiting presynaptic neurotransmitter release, this compound prevents the propagation of pain signals, making it a potential alternative to traditional opioids .

2. Neurological Disorders

The selective action of this compound on neuronal ion channels positions it as a candidate for treating neurological disorders:

- Epilepsy: Preclinical studies suggest that conotoxins can modulate excitatory neurotransmission, potentially offering new avenues for epilepsy treatment .

- Neuroprotection: The neuroprotective properties observed in models of stroke and neurodegeneration highlight the potential for conotoxins to safeguard neuronal integrity during pathological conditions .

3. Cardiovascular Applications

This compound's influence on calcium channels also extends to cardiovascular health:

- Cardiac Function Regulation: Research indicates that modulation of VGCCs can impact cardiac excitability and vascular tone, suggesting potential applications in treating arrhythmias and hypertension .

Case Studies

Case Study 1: Chronic Pain Management

A study involving rats with induced neuropathic pain demonstrated that intrathecal administration of this compound led to significant reductions in pain-related behaviors without notable side effects. This highlights its therapeutic window and efficacy compared to conventional analgesics .

Case Study 2: Epilepsy Treatment

In a model for epilepsy, the application of this compound resulted in decreased seizure frequency and duration. This suggests a mechanism where inhibition of excitatory neurotransmission can mitigate seizure activity .

Data Table: Summary of Applications

Mecanismo De Acción

Conantokin-G ejerce sus efectos uniéndose al NMDAR, específicamente apuntando a la subunidad NR2B . Esta unión inhibe la actividad del receptor, reduciendo las corrientes postsinápticas excitatorias y previniendo la excitotoxicidad . La estructura única del péptido, que incluye residuos de gamma-carboxiglutamil, le permite interactuar con los iones de calcio e inducir cambios conformacionales que mejoran su afinidad de unión y especificidad .

Compuestos similares:

Conantokin-T: Otro péptido de Conus tulipa, que también se dirige a los NMDAR pero tiene diferentes propiedades de unión y efectos.

Conantokin-R: Aislado de Conus radiatus, con propiedades antagonistas de NMDAR similares pero que varían en la secuencia y estructura de aminoácidos.

Unicidad: Conantokin-G es único debido a su alta especificidad para la subunidad NR2B de los NMDAR, lo que lo convierte en una herramienta valiosa para estudiar la farmacología específica de la subunidad . Sus propiedades neuroprotectoras y sus posibles aplicaciones terapéuticas lo distinguen aún más de otras conantokinas .

Análisis Bioquímico

Biochemical Properties

Conotoxin GV interacts with various biomolecules, including enzymes and proteins, in biochemical reactions . It is rich in disulfide bonds, which contribute to its rigid and well-defined three-dimensional structure . This structure allows this compound to project hypervariable amino acid residues, accounting for its exquisite selectivity for different ion channels and receptor classes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by targeting specific receptors and ion channels, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific disulfide-bond pattern formed by its cysteine residues plays a crucial role in its function and toxicity levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound affects its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Conantokin-G se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena de péptidos en crecimiento anclada a una resina sólida . La síntesis implica el uso de aminoácidos protegidos para evitar reacciones secundarias no deseadas. Después de ensamblar la cadena peptídica, se escinde de la resina y se desprotege para obtener el producto final .

Métodos de producción industrial: La producción industrial de conantokin-G implica SPPS a gran escala, que se optimiza para la eficiencia y el rendimiento. Este proceso incluye sintetizadores de péptidos automatizados, cromatografía líquida de alta resolución (HPLC) para purificación y espectrometría de masas para control de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones: Conantokin-G experimenta varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno o yodo en condiciones suaves.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP) en condiciones reductoras.

Sustitución: Mutagénesis dirigida al sitio utilizando reactivos específicos para la sustitución de aminoácidos.

Productos principales: Los productos principales de estas reacciones incluyen formas oxidadas y reducidas de conantokin-G, así como diversos análogos con aminoácidos sustituidos .

Comparación Con Compuestos Similares

Conantokin-T: Another peptide from Conus tulipa, which also targets NMDARs but has different binding properties and effects.

Conantokin-R: Isolated from Conus radiatus, with similar NMDAR antagonistic properties but varying in amino acid sequence and structure.

Uniqueness: Conantokin-G is unique due to its high specificity for the NR2B subunit of NMDARs, making it a valuable tool for studying subunit-specific pharmacology . Its neuroprotective properties and potential therapeutic applications further distinguish it from other conantokins .

Actividad Biológica

Conotoxin GV, derived from the venom of the marine cone snail Conus geographus, is a member of the conotoxin family known for its diverse biological activities, particularly its interactions with ion channels and receptors. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Conotoxins

Conotoxins are small peptides that serve as neurotoxic agents in the venom of cone snails. They exhibit a wide range of biological activities by selectively targeting various ion channels and receptors in the nervous system. These peptides are classified into several superfamilies based on their structure and function, with this compound belonging to the O1-superfamily, which primarily targets voltage-gated sodium channels (VGSCs) and other ion channels.

This compound functions primarily as a selective inhibitor of voltage-gated sodium channels. Its mechanism involves binding to specific sites on these channels, thereby altering their conductance and affecting neuronal excitability. This action can lead to significant analgesic effects, making it a subject of interest for pain management therapies.

Key Mechanisms:

- Inhibition of Sodium Channels : this compound selectively inhibits TTX-sensitive sodium channel subtypes, which are critical for action potential propagation in neurons.

- Modulation of Neurotransmitter Release : By blocking sodium channels, this compound can modulate neurotransmitter release at synapses, impacting pain transmission pathways.

Research Findings

Recent studies have provided insights into the biological activity and therapeutic potential of this compound:

- Analgesic Properties : In animal models, administration of this compound has been shown to produce significant analgesia. For instance, a study demonstrated that doses of this compound effectively reduced pain responses in formalin-induced pain models in rodents.

- Selectivity and Potency : Research indicates that this compound exhibits high selectivity for certain sodium channel subtypes over others. This selectivity is crucial for developing targeted therapies with minimal side effects.

Case Studies

- Pain Management Studies :

- Neurophysiological Effects :

Data Table: Biological Activity Summary

Propiedades

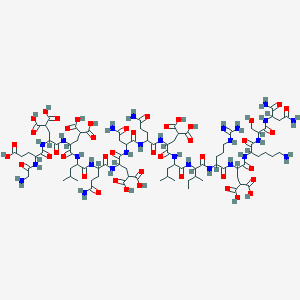

IUPAC Name |

2-[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[6-amino-1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H138N26O44/c1-7-34(6)61(77(138)103-41(12-10-20-98-88(96)97)63(124)107-48(23-35(78(139)140)79(141)142)69(130)100-40(11-8-9-19-89)64(125)113-54(31-115)76(137)104-45(62(95)123)28-57(93)118)114-75(136)47(22-33(4)5)106-70(131)49(24-36(80(143)144)81(145)146)109-67(128)44(14-17-56(92)117)102-74(135)53(29-58(94)119)112-73(134)51(26-38(84(151)152)85(153)154)110-66(127)43(13-16-55(91)116)101-68(129)46(21-32(2)3)105-71(132)52(27-39(86(155)156)87(157)158)111-72(133)50(25-37(82(147)148)83(149)150)108-65(126)42(15-18-60(121)122)99-59(120)30-90/h32-54,61,115H,7-31,89-90H2,1-6H3,(H2,91,116)(H2,92,117)(H2,93,118)(H2,94,119)(H2,95,123)(H,99,120)(H,100,130)(H,101,129)(H,102,135)(H,103,138)(H,104,137)(H,105,132)(H,106,131)(H,107,124)(H,108,126)(H,109,128)(H,110,127)(H,111,133)(H,112,134)(H,113,125)(H,114,136)(H,121,122)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H4,96,97,98) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBKFGWATIYCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H138N26O44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896916 | |

| Record name | Conotoxin GV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2264.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93438-65-4 | |

| Record name | Conotoxin GV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093438654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Conotoxin GV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93438-65-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary molecular target of Conantokin G?

A1: Conantokin G specifically targets NMDA receptors, a subtype of ionotropic glutamate receptors found in the central nervous system [, , , , ].

Q2: How does Conantokin G interact with NMDA receptors?

A2: Unlike many NMDA receptor antagonists, Conantokin G acts as a competitive antagonist by binding to the glutamate recognition site on the NR2B subunit [, , ]. This interaction directly blocks glutamate from binding and activating the receptor.

Q3: Does Conantokin G exhibit selectivity for specific NMDA receptor subtypes?

A3: Yes, Conantokin G displays a unique subunit selectivity profile. It preferentially inhibits NMDA receptors containing the NR2B subunit, particularly those composed of NR1/NR2B heterodimers [, ].

Q4: What are the downstream effects of Conantokin G binding to NMDA receptors?

A4: By blocking NMDA receptor activation, Conantokin G inhibits the influx of calcium ions into neurons, preventing the downstream signaling cascades associated with NMDA receptor activation. This inhibition has implications for synaptic plasticity, gene regulation, and excitotoxicity [, ].

Q5: How does the mechanism of Conantokin G differ from other NMDA receptor antagonists?

A5: Conantokin G's competitive and NR2B-selective mechanism contrasts with other NMDA receptor antagonists, such as MK-801 and ifenprodil, which act non-competitively or exhibit different subtype selectivities [, ]. This unique profile contributes to Conantokin G's potential for therapeutic development with fewer side effects.

Q6: What is the amino acid sequence of Conantokin G?

A6: Conantokin G is a 17-amino-acid peptide with the following sequence: Gly-Glu-Gla-Gla-Leu-Gln-Gla-Asn-Gln-Gla-Leu-Ile-Arg-Gla-Lys-Ser-Asn-NH2 [, ].

Q7: What is unique about the amino acid composition of Conantokin G?

A7: Conantokin G contains five residues of γ-carboxyglutamic acid (Gla), an unusual amino acid formed through vitamin K-dependent post-translational modification [, ].

Q8: How do the Gla residues contribute to the structure and function of Conantokin G?

A8: Gla residues are crucial for Conantokin G's structure and function. Upon binding divalent cations like calcium, the Gla residues coordinate with the metal ions, inducing a conformational change from a disordered structure to a more stable α-helix. This calcium-induced helical structure is essential for the peptide's interaction with NMDA receptors [, , , ].

Q9: How does the structure of Conantokin G change upon binding to calcium?

A9: In the absence of calcium, Conantokin G exists in a disordered, random coil conformation. Binding to calcium ions induces a significant conformational change, promoting the formation of an α-helix. This calcium-induced helix is stabilized by the coordination of calcium ions with the Gla residues [, , ].

Q10: Are there spectroscopic techniques used to characterize the structure of Conantokin G?

A10: Yes, circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are commonly used to study the structure of Conantokin G. CD spectroscopy provides information about the secondary structure of the peptide, indicating the presence and proportion of α-helical content. NMR spectroscopy provides more detailed structural information, allowing for the determination of the three-dimensional structure of the peptide in solution [, , , , ].

Q11: What factors can influence the stability of Conantokin G?

A11: Factors such as pH, temperature, and the presence of proteolytic enzymes can affect the stability of Conantokin G. Optimization of these factors is crucial for maintaining its activity in vitro and in vivo [, , ].

Q12: How do modifications to the Conantokin G structure affect its activity?

A12: Extensive SAR studies have been conducted on Conantokin G to elucidate the key structural elements responsible for its activity and selectivity. Modifications to the Gla residues, N-terminus, and C-terminus have been shown to impact its potency and selectivity for NMDA receptor subtypes [, , ].

Q13: What is the role of the Gla residues in the SAR of Conantokin G?

A13: The Gla residues are essential for the calcium-induced helical structure of Conantokin G, which is crucial for its interaction with NMDA receptors. Replacing Gla residues with other amino acids, such as glutamic acid, significantly reduces or abolishes its activity [, , ].

Q14: How do modifications to the N- and C-termini of Conantokin G affect its activity?

A14: Modifications to the N- and C-termini can influence the flexibility and overall conformation of Conantokin G, impacting its ability to interact with NMDA receptors. For instance, truncation of the C-terminus can alter subunit selectivity, while modifications to the N-terminus can affect potency [, ].

Q15: What are the challenges associated with formulating Conantokin G for therapeutic use?

A15: As a peptide, Conantokin G faces challenges related to stability, solubility, and bioavailability. Its susceptibility to enzymatic degradation and potential for aggregation necessitate the development of specific formulation strategies [].

Q16: What are some strategies to improve the stability and bioavailability of Conantokin G?

A16: Several approaches can be explored to enhance the stability and bioavailability of Conantokin G, including:

- Chemical modifications: Introducing specific amino acid substitutions or modifications can improve resistance to enzymatic degradation and enhance stability [, ].

- Peptide stapling: Using chemical linkers to "staple" specific regions of the peptide can stabilize its helical conformation, improving its stability and resistance to degradation [].

- Nanoparticle-based delivery: Encapsulating Conantokin G within nanoparticles, such as gold nanoparticles, can protect it from degradation and enhance its delivery to target tissues [, ].

Q17: What is known about the pharmacokinetics of Conantokin G?

A17: The pharmacokinetics of Conantokin G has been investigated in animal models. Studies suggest that it exhibits a relatively short half-life and can be cleared from the systemic circulation relatively quickly [].

Q18: What are the challenges associated with delivering Conantokin G to the central nervous system?

A18: The blood-brain barrier (BBB) presents a significant challenge for delivering Conantokin G to its target site in the central nervous system. Strategies to enhance its transport across the BBB, such as nanoparticle-based delivery or chemical modifications, are being explored [, ].

Q19: What in vitro models have been used to study the activity of Conantokin G?

A19: Researchers have employed various in vitro models, including primary neuronal cultures, cell lines expressing recombinant NMDA receptors, and brain slice preparations, to investigate the pharmacological effects of Conantokin G [, , , , , ].

Q20: What in vivo models have been used to evaluate the therapeutic potential of Conantokin G?

A20: Conantokin G has shown promise in preclinical studies using animal models of stroke, epilepsy, and neuropathic pain. These models have demonstrated its neuroprotective effects and potential for treating various neurological disorders [, , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.